molecular formula C10H10N2O4S B8530520 Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-

Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-

Cat. No. B8530520
M. Wt: 254.26 g/mol
InChI Key: JBHXFTDISDZWEJ-UHFFFAOYSA-N
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Patent
US04218465

Procedure details

In this operation a suspension of 1-formyl-2-(β-styrenesulfonyl)hydrazine (4.98 g, 22 mmol) in 6 N HCl (44 cc) was stirred for 4.5 hr at 50°-55° C. After cooling a small amount of insoluble material was removed by filtration. The filtrate was added all at once to a stirred solution of glyoxylic acid monohydrate (2.4 g, 26 mmol) in water (180 cc), and stirring was continued for 3 hr. The white crystalline solid which had precipitated was collected by filtration and air dried to give 3.0 g of the product compound, m.p. 141° (dec.).
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][NH:4][S:5]([CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:7])=[O:6])=O.O.[C:17]([OH:21])(=[O:20])C=O>Cl.O>[CH:8]([S:5]([NH:4][N:3]=[CH:1][C:17]([OH:21])=[O:20])(=[O:7])=[O:6])=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C(=O)NNS(=O)(=O)C=CC1=CC=CC=C1
Name
Quantity
44 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4.5 hr at 50°-55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling a small amount of insoluble material
CUSTOM
Type
CUSTOM
Details
was removed by filtration
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The white crystalline solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)S(=O)(=O)NN=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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